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Compound Name: Azapetine

Cat. No.: B085885
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Abstract

Azapetine is a vasodilator that has been investigated for its effects on peripheral arterial
disease.[1] Chemically, it is a dibenz[c,e]azepine derivative. This document provides an in-
depth overview of the chemical properties and structure of azapetine, intended for a technical
audience in the fields of chemical research, pharmacology, and drug development. It includes a
summary of its physicochemical properties, details of its mechanism of action as an adrenergic
receptor antagonist, and visualizations of its chemical structure and associated signaling
pathways.

Chemical Properties and Structure

Azapetine, with the [IUPAC name 6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine, is a
synthetic compound belonging to the benzazepine class.[2][3][4] Its core structure consists of a
seven-membered azepine ring fused to two benzene rings.

Physicochemical Properties

The quantitative physicochemical properties of azapetine and its common salt forms are
summarized in the table below. While specific experimental data for the melting and boiling
points of the free base are not readily available in the cited literature, information for the
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phosphate salt has been included. The solubility and pKa values are also not widely reported in
publicly available literature.
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Property Value Source(s)
6-prop-2-enyl-5,7-

IUPAC Name dihydrobenzo[d] [21[3114]
[2]benzazepine

Chemical Formula C17H17N (free base) [2][4]

C17H1sCIN (hydrochloride) [1]

C17H20NO4P (phosphate) [5]

Molecular Weight 235.33 g/mol (free base) [2][4]

271.79 g/mol (hydrochloride) [1]

333.32 g/mol (phosphate) [5]

CAS Number 146-36-1 (free base) [4]

65-15-6 (hydrochloride) [1]

130-83-6 (phosphate) [6]

Melting Point Not available (free base)

137-139 °C (phosphate)

Boiling Point Not available
Sparingly soluble in aqueous
buffers. Soluble in organic

Solubility solvents such as ethanol, [7]
DMSO, and
dimethylformamide (DMF).

pKa Not available
C=CCN1CC2=CC=CC=C2C3=

SMILES [4]
CC=CC=C3cC1
InChl=1S/C17H17N/c1-2-11-
18-12-14-7-3-5-9-16(14)17-10-

InChl [4]
6-4-8-15(17)13-18/h2-
10H,1,11-13H2
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Chemical Structure

The chemical structure of azapetine is characterized by a tricyclic system where a central
seven-membered azepine ring is flanked by two benzene rings. An allyl group is attached to
the nitrogen atom of the azepine ring.

Caption: 2D chemical structure of Azapetine.

Experimental Protocols
Synthesis of the Dibenz[c,e]azepine Core

While a specific, detailed experimental protocol for the synthesis of azapetine is not readily
available in the public domain, the general synthesis of the 6,7-dihydro-5H-dibenz[c,e]azepine
core structure has been described. These methods typically involve intramolecular cyclization
reactions. One reported strategy involves a Suzuki-Miyaura coupling of 2-bromobenzyl azides
with 2-(methoxycarbonyl)phenylboronic acid, followed by a Staudinger reaction and lactam
formation, or a one-pot hydrogenation and base-mediated intramolecular lactam formation.[8]
Another approach involves the photolysis of 6-azido-2,3-dihydrobenzo[b]thiophene in the
presence of an amine to yield a thieno[2,3-d]azepine derivative, a related heterocyclic system.

El

Determination of pKa

The acid-base dissociation constant (pKa) is a critical parameter for understanding the
ionization state of a drug at physiological pH. Several analytical methods can be employed for
pKa determination.

o Potentiometric Titration: This is a common and accurate method for determining the pKa of
water-soluble compounds. It involves titrating a solution of the compound with a standard
acid or base and monitoring the pH change. For poorly water-soluble substances, the use of
co-solvents may be necessary.
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o UV-Visible Spectroscopy: This method is suitable for compounds containing a chromophore
near the ionization site, where the dissociated and non-dissociated forms exhibit different
UV-visible spectra.[10]

o Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The retention time
of an ionizable compound in RP-HPLC is dependent on the pH of the mobile phase. By
measuring the capacity factor over a range of pH values, a sigmoidal curve is obtained, and
the inflection point corresponds to the pKa.[11]

General Workflow for pKa Determination by RP-HPLC
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Caption: Workflow for pKa determination using RP-HPLC.

Mechanism of Action and Signhaling Pathways

Azapetine functions as an antagonist at both a1 and az-adrenergic receptors.[1] This dual
antagonism is the basis for its vasodilatory effects.

o1-Adrenergic Receptor Antagonism

o1-Adrenergic receptors are Gq protein-coupled receptors.[12] Their activation by endogenous
catecholamines like norepinephrine and epinephrine leads to the activation of phospholipase C
(PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG). IPs mediates the release of intracellular calcium
from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[12] This cascade
ultimately leads to smooth muscle contraction and vasoconstriction.

By blocking the ai-adrenergic receptor, azapetine prevents this signaling cascade, leading to
the relaxation of vascular smooth muscle and vasodilation.

oz-Adrenergic Receptor Antagonism
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oz-Adrenergic receptors are Gi protein-coupled receptors.[13] They are often located
presynaptically on noradrenergic neurons and act as autoreceptors, inhibiting the further
release of norepinephrine in a negative feedback loop.[13] Activation of az-receptors inhibits
adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cCAMP) levels.

Azapetine's antagonism at presynaptic az-receptors blocks this negative feedback, potentially
leading to an increased release of norepinephrine from nerve terminals. However, its primary
vasodilatory effect is attributed to the blockade of postsynaptic ai-receptors in vascular smooth
muscle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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